Dihydrodaidzin

Vue d'ensemble

Description

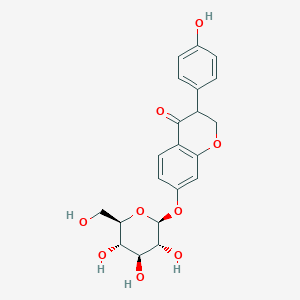

Dihydrodaidzin is a naturally occurring isoflavone glycoside, primarily found in leguminous plants such as soybeans. It is a derivative of daidzein, which is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound has gained attention for its potential health benefits and its role in the production of equol, a compound with significant estrogenic activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of dihydrodaidzin typically involves the reduction of daidzin. One common method is the catalytic hydrogenation of daidzin using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at room temperature . This reaction selectively reduces the double bond in the daidzin molecule, yielding this compound.

Industrial Production Methods: Industrial production of this compound can be achieved through biotransformation processes using microbial cultures. Specific strains of bacteria, such as those from the genus Lactobacillus, have been engineered to convert daidzin to this compound under controlled fermentation conditions . This method is advantageous due to its efficiency and the ability to produce large quantities of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: Dihydrodaidzin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form daidzein, its parent compound.

Reduction: Further reduction of this compound can lead to the formation of tetrahydrodaidzin.

Substitution: this compound can participate in substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

Substitution: Reagents such as acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation reactions.

Major Products Formed:

Oxidation: Daidzein

Reduction: Tetrahydrodaidzin

Substitution: Acetylated or benzoylated derivatives of this compound

Applications De Recherche Scientifique

Dihydrodaidzin has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.

Biology: this compound is studied for its role in plant-microbe interactions and its potential as a natural pesticide.

Industry: It is used in the production of functional foods and dietary supplements due to its health benefits.

Mécanisme D'action

The mechanism of action of dihydrodaidzin involves its conversion to equol by gut microbiota. Equol exhibits strong estrogenic activity by binding to estrogen receptors, thereby modulating various physiological processes . Additionally, this compound and its metabolites have been shown to exert antioxidant effects by scavenging free radicals and inhibiting oxidative stress .

Comparaison Avec Des Composés Similaires

Daidzin: The parent compound of dihydrodaidzin, known for its antioxidant and anti-inflammatory properties.

Genistin: Another isoflavone glycoside found in soybeans, with similar biological activities.

Glycitin: An isoflavone glycoside with antioxidant and anticancer properties.

Uniqueness of this compound: this compound is unique due to its specific role in the production of equol, which has higher estrogenic activity compared to other isoflavones . This makes this compound particularly valuable in research focused on hormone-related health benefits and disease prevention.

Activité Biologique

Dihydrodaidzin is a metabolite of daidzein, a soy isoflavone, and has garnered attention due to its potential biological activities, particularly in relation to human health. This article explores the biological activity of this compound, focusing on its metabolic pathways, effects on gut microbiota, and implications for health.

Overview of this compound

This compound (DHD) is produced through the reduction of daidzein and is a precursor to equol, another biologically active compound. The metabolism of daidzein in the human gut involves various microorganisms that facilitate the conversion of these isoflavones into their active forms.

Metabolic Pathways

The conversion of daidzein to this compound and subsequently to equol is mediated by specific gut bacteria. Notably, strains such as Clostridium and Lactococcus have been identified as key players in these metabolic processes. For instance, strain Julong 732 can convert dihydrodaidzein into equol under anaerobic conditions, showcasing its significance in human metabolism of isoflavones .

Table 1: Key Bacterial Strains Involved in this compound Metabolism

Biological Activities

This compound exhibits several biological activities that contribute to its potential health benefits:

- Antioxidant Activity : this compound has been shown to possess antioxidant properties, which may help mitigate oxidative stress in cells.

- Anticarcinogenic Effects : Research indicates that this compound may exert protective effects against certain types of cancer by inhibiting tumor cell proliferation .

- Impact on Gut Microbiota : The presence of this compound influences the composition and activity of gut microbiota, promoting beneficial strains while inhibiting pathogenic ones .

Case Studies

A notable case-control study conducted in Japan and Korea highlighted the relationship between equol production (a metabolite derived from this compound) and a lower incidence of prostate cancer. This study suggested that individuals capable of producing equol from dietary sources may experience protective effects against certain cancers .

Table 2: Summary of Case Studies on this compound

Research Findings

Recent studies have focused on the enzymatic pathways involved in the conversion of this compound to equol. The identification of enzymes such as dihydrodaidzein racemase (l-DDRC) has been crucial for understanding how these conversions occur and their implications for human health .

Table 3: Enzymatic Pathways Involved in this compound Metabolism

Propriétés

IUPAC Name |

3-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c22-8-16-18(25)19(26)20(27)21(30-16)29-12-5-6-13-15(7-12)28-9-14(17(13)24)10-1-3-11(23)4-2-10/h1-7,14,16,18-23,25-27H,8-9H2/t14?,16-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJXSJGKUZBVIH-RGHIGTIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C(O1)C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C(=O)C2=C(O1)C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.